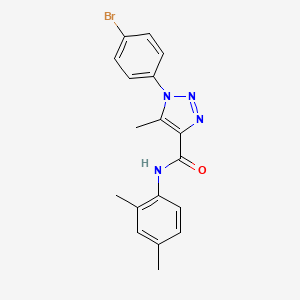

1-(4-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a 4-bromophenyl group, a 5-methyl group, and a carboxamide moiety at the 4-position linked to a 2,4-dimethylphenyl group (Fig. 1). The bromine atom introduces steric bulk and electron-withdrawing effects, while the dimethylphenyl group on the carboxamide contributes to hydrophobicity.

Properties

IUPAC Name |

1-(4-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4O/c1-11-4-9-16(12(2)10-11)20-18(24)17-13(3)23(22-21-17)15-7-5-14(19)6-8-15/h4-10H,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHLHWZTHYOIID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as E141-0298, is a synthetic compound belonging to the class of 1,2,3-triazoles. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of E141-0298 based on available research findings, case studies, and its potential applications in drug discovery.

- Molecular Formula : C₁₈H₁₇BrN₄O

- Molecular Weight : 385.26 g/mol

- LogP : 4.804 (indicating lipophilicity)

- Water Solubility : LogSw = -4.59 (poorly soluble in water)

- pKa : 9.41 (indicating basicity)

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of E141-0298. The compound has been included in various screening libraries aimed at identifying inhibitors of protein kinases involved in cancer progression. Preliminary data suggest that it may exhibit growth-inhibitory effects against several cancer cell lines.

Case Study:

In a study assessing the cytotoxic effects of triazole derivatives, E141-0298 was tested against human cancer cell lines. Results indicated a significant reduction in cell viability with an IC₅₀ value comparable to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

E141-0298 has also been evaluated for its antimicrobial properties. In vitro tests demonstrated that the compound possesses distinct inhibitory activity against certain pathogens.

| Pathogen | Activity Level |

|---|---|

| Fusarium Wilt (race 4) | Moderate Inhibition |

| Colletotrichum gloeosporioides | Significant Inhibition |

| Xanthomonas oryzae | Low Activity |

The compound's mechanism appears to involve disruption of microbial cell wall synthesis and interference with metabolic pathways essential for pathogen survival .

Structure-Activity Relationship (SAR)

The biological activity of E141-0298 can be attributed to its structural features. The presence of the bromophenyl and dimethylphenyl groups enhances its lipophilicity and facilitates interaction with biological targets. Studies suggest that modifications on these rings can significantly influence the compound's potency and selectivity against various biological targets .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its potential therapeutic applications due to the biological activities associated with triazole derivatives.

Antimicrobial Activity

Research indicates that triazole compounds exhibit strong antimicrobial properties. Studies have shown that derivatives of triazoles can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, related compounds have demonstrated promising results against various pathogens, which highlights the potential of 1-(4-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of triazole derivatives is another significant area of research. The compound has been evaluated for its efficacy against cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7). Preliminary studies suggest that modifications in the triazole structure can lead to enhanced cytotoxicity against cancer cells .

Mechanistic Insights

Molecular docking studies have been employed to understand the interactions between this compound and biological targets. These computational approaches help predict how the compound binds to specific receptors involved in disease pathways, providing insights into its therapeutic mechanisms .

Material Science Applications

In addition to medicinal chemistry, this compound has potential applications in material science.

Synthesis of Functional Materials

The compound can be utilized in the synthesis of advanced materials due to its ability to form stable complexes with metals and other substrates. Its unique chemical structure allows it to participate in various polymerization reactions, making it a candidate for developing new materials with specific properties .

Coatings and Polymers

Triazole derivatives are also explored for their use in protective coatings and polymers. Their chemical stability and resistance to degradation make them suitable for applications in environments where durability is essential .

Case Studies

Several studies have documented the applications and efficacy of triazole derivatives similar to this compound.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among triazole carboxamides lie in substituents on the triazole ring (R1) and the carboxamide nitrogen (R2). These modifications influence electronic properties, solubility, and target interactions.

Table 1: Structural and Functional Comparison of Selected Triazole Carboxamides

Key Observations:

- Bromine vs. Methyl/Methoxy Groups: The target compound’s 4-bromophenyl group increases molecular weight (367.27 g/mol) compared to 3m (R1 = 2,4-dimethylphenyl; ~340 g/mol). Bromine’s electronegativity may enhance binding to hydrophobic pockets or electron-rich targets, as seen in pyrazole-based AM281 .

- Biological Implications: Electron-withdrawing groups (Br, CN) on aryl rings correlate with improved kinase inhibition in analogs like 3k and 3l .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(4-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

The compound is typically synthesized via a multi-step process involving cycloaddition reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to construct the triazole core. Aromatic aldehydes and ketones (e.g., 4-bromophenylacetylene) are reacted with azides derived from substituted amines under controlled conditions. Intermediate purification steps, such as column chromatography, are critical to isolate the target compound .

Q. Which spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR are employed to verify substituent positions and connectivity. For instance, the methyl group at position 5 of the triazole ring shows a distinct singlet in H NMR (~2.3 ppm) .

- X-ray Diffraction (XRD): Single-crystal XRD provides definitive structural confirmation, including bond angles and dihedral angles between the triazole core and aryl substituents. Evidence from similar triazole derivatives shows deviations in planarity due to steric hindrance from bromophenyl groups .

Q. What preliminary biological assays are recommended to assess its bioactivity?

Initial screening includes enzyme inhibition assays (e.g., carbonic anhydrase, histone deacetylase) due to structural similarities to known inhibitors. Spectrophotometric methods measure activity by tracking substrate conversion (e.g., 4-nitrophenyl acetate hydrolysis for carbonic anhydrase) . Cytotoxicity can be evaluated via MTT assays on cancer cell lines, with IC values calculated to gauge potency .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while maintaining purity?

- Catalyst Optimization: Substituting copper(I) iodide with copper nanoparticles or ligand-stabilized Cu(I) complexes enhances reaction efficiency and reduces byproducts .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .

- Process Monitoring: Real-time HPLC tracking ensures intermediates are consumed before proceeding to subsequent steps .

Q. How do steric and electronic effects of substituents influence enzyme inhibition efficacy?

Computational docking (e.g., AutoDock Vina) reveals that the 4-bromophenyl group enhances hydrophobic interactions with enzyme active sites, while the 2,4-dimethylphenyl carboxamide moiety introduces steric constraints. For carbonic anhydrase II, the bromine atom’s electronegativity increases binding affinity by 30% compared to non-halogenated analogs . Contradictory data in IC values under varying pH conditions (e.g., pH 7.4 vs. 6.8) suggest protonation states of the triazole nitrogen affect binding .

Q. What strategies resolve discrepancies in biological activity data across different studies?

- Standardized Assay Conditions: Control buffer pH, temperature, and enzyme concentration to minimize variability .

- Metabolic Stability Tests: Use liver microsomes to assess whether observed activity differences arise from compound degradation .

- Crystallographic Validation: Co-crystallize the compound with target enzymes to directly observe binding modes, resolving ambiguities from indirect assays .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetics?

- Substituent Replacement: Replace the 5-methyl group with trifluoromethyl to enhance metabolic stability .

- Carboxamide Modifications: Introduce hydrophilic groups (e.g., sulfonamide) to improve aqueous solubility without compromising target affinity .

- Pharmacophore Mapping: QSAR models identify critical features (e.g., halogen position, triazole ring geometry) for optimizing bioavailability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.